molecular formula C5H10O3 B184259 3-Hydroxy-2,2-dimethylpropanoic acid CAS No. 4835-90-9

3-Hydroxy-2,2-dimethylpropanoic acid

Cat. No. B184259
CAS RN: 4835-90-9
M. Wt: 118.13 g/mol
InChI Key: RDFQSFOGKVZWKF-UHFFFAOYSA-N
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Description

3-Hydroxy-2,2-dimethylpropanoic acid is an organic compound with the molecular formula C5H10O3 .


Synthesis Analysis

The synthesis of this compound involves several steps. For instance, the model ester was transformed into the corresponding trichloroacetimidate or acetate by the reaction with trichloroacetonitrile and acetic anhydride . N-Alkyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanamides and methyl-2-[(3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoyl)amino]alkanoates were obtained by the reaction of corresponding acid or hydrazide with amines and amino acid esters via DCC and azide coupling methods .


Molecular Structure Analysis

The molecular structure of 3-Hydroxy-2,2-dimethylpropanoic acid can be viewed using Java or Javascript .


Chemical Reactions Analysis

The chemical reactions involving 3-Hydroxy-2,2-dimethylpropanoic acid are complex. For instance, it can react with amines and amino acid esters via DCC and azide coupling methods to form N-Alkyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanamides and methyl-2-[(3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoyl)amino]alkanoates .


Physical And Chemical Properties Analysis

3-Hydroxy-2,2-dimethylpropanoic acid is soluble in water . It has a molecular weight of 118.13 .

Scientific Research Applications

  • Cancer Therapy and Inhibitor Synthesis :

    • Metal complexes derived from 3-Hydroxy-2,2-dimethylpropanoic acid show promising anti-tumor activities, specifically as inhibitors against human colorectal carcinoma cells, without inhibitory action on normal cells (Aboelmagd et al., 2021).
    • Derivatives of this acid have been synthesized and tested for their antiproliferative activity against various cancer cell lines, showing potential as histone deacetylase inhibitors (HDACIs), a significant target in cancer treatment (El-Rayes et al., 2019).
    • A series of compounds based on 3-Hydroxy-2,2-dimethylpropanoic acid selectively inhibited the proliferation of colon cancer cells, suggesting a potential role in targeted cancer therapy (Rayes et al., 2020).
  • Synthesis and Chemical Properties :

    • The compound has been synthesized through various methods, such as hydrogen peroxide oxidation of hydroxypivaldehyde, demonstrating the versatility and accessibility of this compound in chemical synthesis (Jiang Nan-zhe, 2004).
    • Research on its structure and stereochemistry, including the study of its dimer form, provides valuable insights into its chemical properties and potential applications (Santoro & Chiavarini, 1978).
    • Efficient synthetic methodologies for variants of this compound have been developed, indicating its role in the synthesis of bioactive marine cyanobacterial metabolites (Nunnery et al., 2011).
  • Pharmaceutical Applications :

    • The compound's derivatives have been studied for their potential as chelating agents for iron and aluminium, which is crucial in certain therapeutic applications (Dean et al., 2009).
    • Its esters have been found to have significantly lower odor thresholds compared to their straight-chain counterparts, indicating potential applications in fragrance and flavor industries (Takeoka et al., 1995).

Future Directions

The future directions of research on 3-Hydroxy-2,2-dimethylpropanoic acid could involve further exploration of its potential pharmaceutical applications .

properties

IUPAC Name

3-hydroxy-2,2-dimethylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c1-5(2,3-6)4(7)8/h6H,3H2,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDFQSFOGKVZWKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4063616
Record name 3-Hydroxy-2,2-dimethylpropionic acid
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Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-2,2-dimethylpropanoic acid

CAS RN

4835-90-9
Record name Hydroxypivalic acid
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Record name 3-Hydroxy-2,2-dimethylpropionic acid
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Record name 4835-90-9
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Record name Propanoic acid, 3-hydroxy-2,2-dimethyl-
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Record name 3-Hydroxy-2,2-dimethylpropionic acid
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Record name 3-hydroxypivalic acid
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Record name 3-HYDROXY-2,2-DIMETHYLPROPIONIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Hydroxy-2,2-dimethylpropanoic acid
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Reactant of Route 6
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Citations

For This Compound
42
Citations
SM El Rayes, A Aboelmagd, MS Gomaa, W Fathalla… - RSC …, 2020 - pubs.rsc.org
A series of 24 compounds were synthesized based on structure modification of the model methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate as potent HDACIs. …
Number of citations: 4 pubs.rsc.org
A Aboelmagd, SM El Rayes, MS Gomaa, W Fathalla… - ACS …, 2021 - ACS Publications
Several metal complexes of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives were synthesized and tested for their anti-tumor activities. The ligands include 3-(4-…
Number of citations: 4 pubs.acs.org
JK Crandall, WH Machleder… - The Journal of Organic …, 1973 - ACS Publications
The peracid oxidation of tetramethylallene, 1, 1-dimethylallene, and 1, 2-cyclononadiene has been studied. The products of these reactions are rationalized in terms of initial formation …
Number of citations: 48 pubs.acs.org
M Pickl, R Marín‐Valls, J Joglar… - Advanced synthesis & …, 2021 - Wiley Online Library
A two‐enzyme cascade reaction plus in situ oxidative decarboxylation for the transformation of readily available canonical and non‐canonical l‐α‐amino acids into 2‐substituted 3‐…
Number of citations: 5 onlinelibrary.wiley.com
B Iliev, A Linden, H Heimgartner - Helvetica chimica acta, 2003 - Wiley Online Library
The treatment of diluted solutions of the hydroxy diamides 6a and 6b in toluene with HCl gas at 100 gave the dimeric, 14‐membered cyclodepsipeptide 10 in up to 72% yield (Scheme 3)…
Number of citations: 18 onlinelibrary.wiley.com
B Iliev, A Linden, R Kunz, H Heimgartner - Tetrahedron, 2006 - Elsevier
The cyclodimerization (twinning) of β-hydroxy acid amides of type under ‘direct amide cyclization’ (DAC) conditions is described. Although other coupling methods also gave moderate …
Number of citations: 24 www.sciencedirect.com
O Botalova, J Schwarzbauer, N al Sandouk - Water Research, 2011 - Elsevier
The structural diversity of the wastewater composition was described by the use of detailed non-target screening analyses of industrial effluents from chemical production sites. …
Number of citations: 37 www.sciencedirect.com
JC Aponte, JE Elsila, JE Hein… - … & Planetary Science, 2020 - Wiley Online Library
The abundances, relative distributions, and enantiomeric and isotopic compositions of amines, amino acids, and hydroxy acids in Miller Range (MIL) 090001 and MIL 090657 …
Number of citations: 25 onlinelibrary.wiley.com
S Sun, Y Zhang, K Liu, X Chen, C Jiang, M Huang… - Cellulose, 2020 - Springer
In the cold regions of China, many lignocellulose-rich agricultural residues, such as corn stover, cannot be efficiently degraded due to low temperature. As the component of cellulose in …
Number of citations: 26 link.springer.com
EFSA Panel on Food Contact Materials … - EFSA …, 2017 - Wiley Online Library
The EFSA Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids ( CEF ) was requested to deliver a scientific opinion on the implications for human health of the …
Number of citations: 9 efsa.onlinelibrary.wiley.com

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